Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate
Overview
Description
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.42 g/mol . This compound is characterized by its complex structure, which includes a benzyloxy group, a phenoxy group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(4-methoxyphenoxy)ethoxy)benzoate
- Methyl 4-(2-(4-ethoxyphenoxy)ethoxy)benzoate
- Methyl 4-(2-(4-(methylthio)phenoxy)ethoxy)benzoate
Uniqueness
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with biological targets through π-π stacking and hydrophobic interactions, making it valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
methyl 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-23(24)19-7-9-20(10-8-19)26-15-16-27-21-11-13-22(14-12-21)28-17-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHQDMCBBLSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594814 | |
Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-33-0 | |
Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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